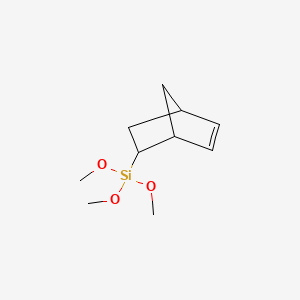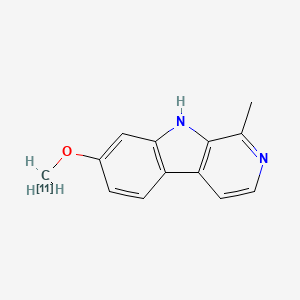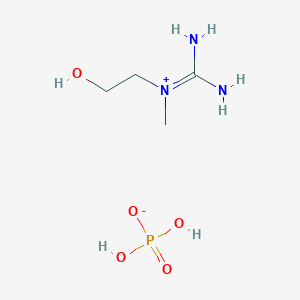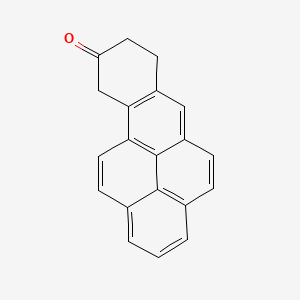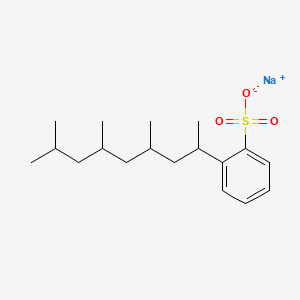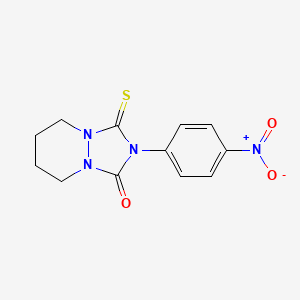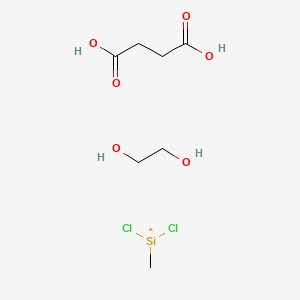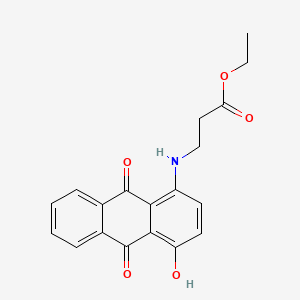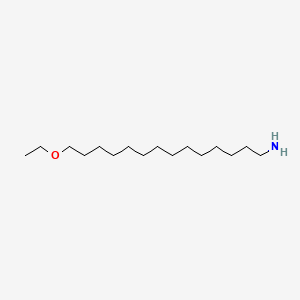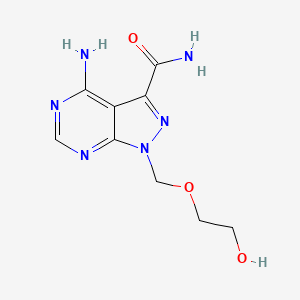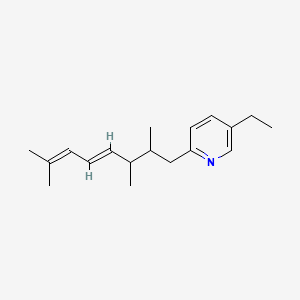
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is an organic compound with the molecular formula C18H27N It is a derivative of pyridine, featuring a complex branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromo-5-ethylpyridine with 2,3,7-trimethylocta-4,6-dienyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and automated systems are often employed to maintain consistency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Alkylated pyridine derivatives
Scientific Research Applications
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyridine: A simpler derivative of pyridine with an ethyl group at the 2-position.
2,6-Diethylpyridine: Contains two ethyl groups at the 2- and 6-positions.
2,3,5-Trimethylpyridine: Features three methyl groups at the 2-, 3-, and 5-positions.
Uniqueness
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is unique due to its branched alkyl chain with multiple methyl groups and double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other pyridine derivatives may not fulfill.
Properties
CAS No. |
93776-93-3 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
5-ethyl-2-[(4E)-2,3,7-trimethylocta-4,6-dienyl]pyridine |
InChI |
InChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+ |
InChI Key |
DJDVIJAODODGPC-VQHVLOKHSA-N |
Isomeric SMILES |
CCC1=CN=C(C=C1)CC(C)C(C)/C=C/C=C(C)C |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


